![molecular formula C16H10F3N3O2 B2978058 2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide CAS No. 871307-95-8](/img/structure/B2978058.png)
2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide is complex, involving multiple rings and functional groups. The compound includes a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . The trifluoroacetamide group adds to the complexity of the molecule .Scientific Research Applications
Quinoxaline Derivatives in Material Science
- Quinoxaline derivatives have been explored for their unique structural properties, which are beneficial in the development of materials with specific geometric and electronic features. For instance, certain quinoxaline compounds exhibit tweezer-like geometries and channel-like structures due to self-assembly through weak interactions, potentially useful in molecular recognition and sensor applications (Kalita & Baruah, 2010).
Antimicrobial and Antiprotozoal Properties
- A study on quinoxaline-oxadiazole hybrids highlighted their promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential applications in developing new antimicrobial and antiprotozoal agents (Patel et al., 2017).
Synthesis and Chemical Reactivity
- Research on synthesizing diverse 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives via Ugi-4-CR and copper-catalyzed tandem reactions showcases the compound's versatility in accessing structurally varied and complex fused tricyclic scaffolds, crucial for pharmaceutical and materials science research (An et al., 2017).
Luminescent Properties for Sensing and Imaging
- The synthesis and study of aryl amide type ligands and their lanthanide complexes, derived from quinoxaline derivatives, have demonstrated significant luminescent properties. These findings are relevant for applications in fluorescent sensors and bioimaging, where strong fluorescence emission and the ability to sensitize Eu(III) strongly are of particular interest (Wu et al., 2006).
Antitubercular Activity
- Investigations into 2-(quinolin-4-yloxy)acetamides have revealed potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds' efficacy, devoid of apparent toxicity to certain cell lines, underscores their potential in developing new antitubercular therapies (Pissinate et al., 2016).
Fluorescent Sensing Applications
- The development of ratiometric fluorescent sensors for Zn2+ detection, incorporating quinoxaline derivatives, highlights their application in environmental monitoring and bioanalytical assays. Such sensors exhibit high selectivity and sensitivity, fundamental for tracking metal ions in various contexts (Gu et al., 2014).
properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)15(24)22-10-6-2-1-5-9(10)13-14(23)21-12-8-4-3-7-11(12)20-13/h1-8H,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOIASZFGSLHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.